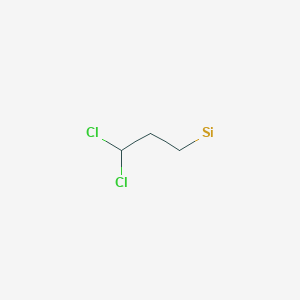
Dichloropropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropropylsilane, also known as dichloro(propyl)silane, is an organosilicon compound with the molecular formula C₃H₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organosilicon compounds. The compound is characterized by the presence of two chlorine atoms and a propyl group attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Preparation Methods
Dichloropropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of metallic silicon with hydrogen chloride and propylene in the presence of a copper catalyst. This method yields this compound along with other chlorosilanes . Another method involves the direct synthesis of organodichlorosilanes by reacting metallic silicon with hydrogen chloride and alkenes or alkyl chlorides . Industrial production methods often utilize similar processes, with optimization for higher yields and selectivity.
Chemical Reactions Analysis
Dichloropropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups. For example, reaction with alcohols can produce alkoxysilanes.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include alcohols, water, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichloropropylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are important in the production of silicones and other materials.
Biology and Medicine: Organosilicon compounds derived from this compound are used in biomedical research, particularly in the development of drug delivery systems and biocompatible materials.
Industry: this compound is used in the production of silane coupling agents, which improve the adhesion between inorganic materials and organic polymers. .
Mechanism of Action
The mechanism of action of dichloropropylsilane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in this compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom .
Comparison with Similar Compounds
Dichloropropylsilane can be compared with other similar compounds, such as dichloroethylsilane and dichloromethylsilane. These compounds share similar structures, with variations in the alkyl group attached to the silicon atom. The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propyl group. Similar compounds include:
Dichloroethylsilane: Contains an ethyl group instead of a propyl group.
Dichloromethylsilane: Contains a methyl group instead of a propyl group .
Properties
Molecular Formula |
C3H5Cl2Si |
|---|---|
Molecular Weight |
140.06 g/mol |
InChI |
InChI=1S/C3H5Cl2Si/c4-3(5)1-2-6/h3H,1-2H2 |
InChI Key |
UHOVGQOCQAKJFI-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si])C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



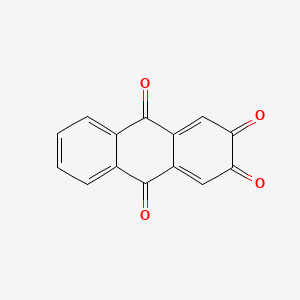

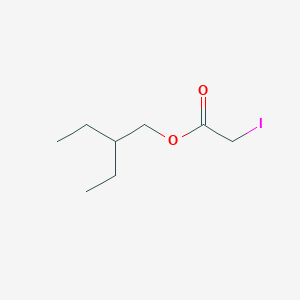
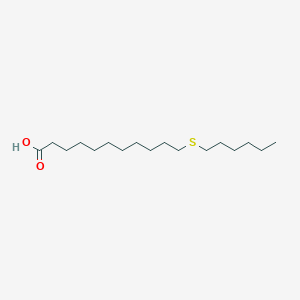


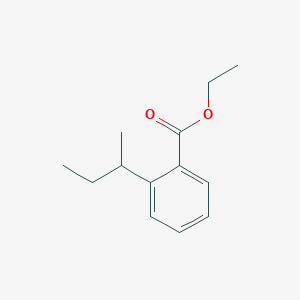
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
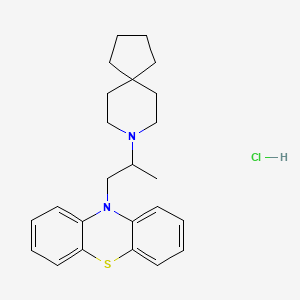
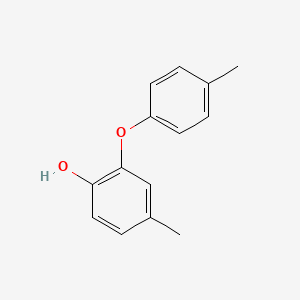
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
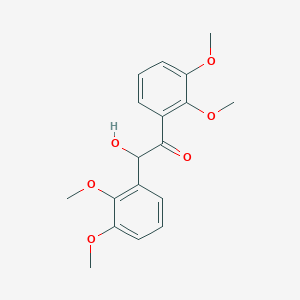
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
